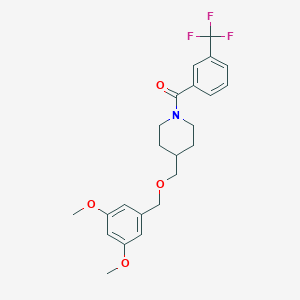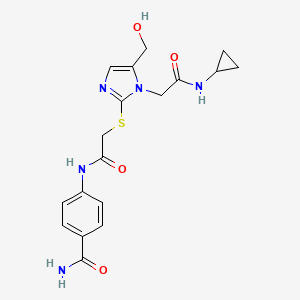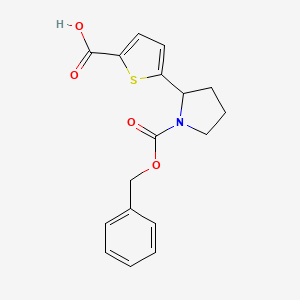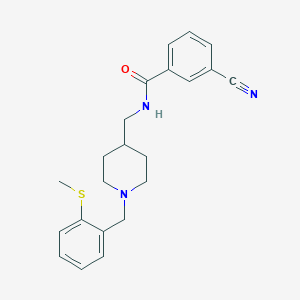
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that is being researched for its potential use in treating various types of cancer. This compound was first synthesized by scientists at Takeda Pharmaceutical Company Limited and has since been the subject of numerous studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral properties . These compounds can inhibit the replication of various RNA and DNA viruses, making them valuable in the development of new antiviral drugs. The cyano and amide functional groups present in these molecules are often critical for their biological activity, potentially interacting with viral enzymes or proteins to prevent viral proliferation.
Anti-inflammatory and Analgesic Properties
Some indole derivatives have demonstrated anti-inflammatory and analgesic activities, comparable to standard drugs like indomethacin and celecoxib . The compound’s ability to modulate inflammatory pathways and pain perception could be harnessed in the development of new medications for conditions such as arthritis or chronic pain.
Anticancer Potential
The structural complexity of indole derivatives, including the benzamide moiety, allows for interactions with various cellular targets, which can be exploited in cancer therapy . These compounds may interfere with cell proliferation, induce apoptosis, or inhibit angiogenesis, contributing to their anticancer potential.
Antimicrobial Effects
Indole derivatives have shown promise as antimicrobial agents, with the potential to combat bacterial infections . The compound’s structure could enable it to interact with bacterial cell walls or disrupt essential metabolic pathways, leading to bacterial cell death.
Antitubercular Activity
Compounds derived from indole have been investigated for their antitubercular activity, showing effectiveness against Mycobacterium tuberculosis . The compound’s ability to target and inhibit mycobacterial growth is crucial for the development of new treatments for tuberculosis, especially in the face of rising antibiotic resistance.
Chemotherapeutic Agent Synthesis
Cyanoacetamide derivatives, which are structurally related to the compound , are important precursors in the synthesis of various heterocyclic compounds with chemotherapeutic applications . These derivatives can undergo a range of chemical reactions to form novel heterocycles, which may exhibit diverse biological activities and could lead to the development of new chemotherapeutic agents.
properties
IUPAC Name |
3-cyano-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-27-21-8-3-2-6-20(21)16-25-11-9-17(10-12-25)15-24-22(26)19-7-4-5-18(13-19)14-23/h2-8,13,17H,9-12,15-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRZEOOIJWXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3016281.png)
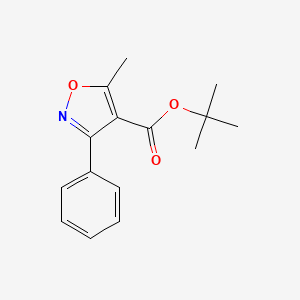
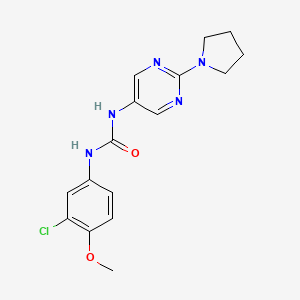
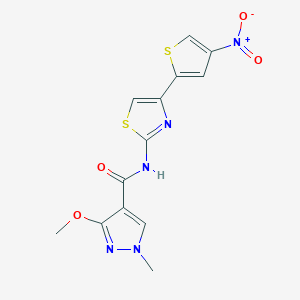
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide](/img/structure/B3016290.png)
![N-[2-(2-fluorophenoxy)ethyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B3016291.png)
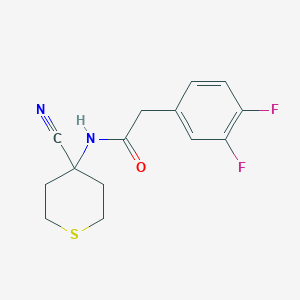
![2-Chloro-N-(6-oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)propanamide](/img/structure/B3016293.png)
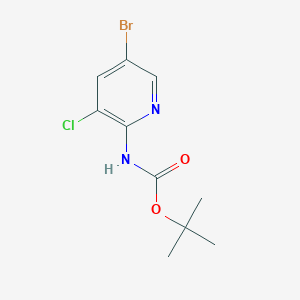
![4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3016297.png)
